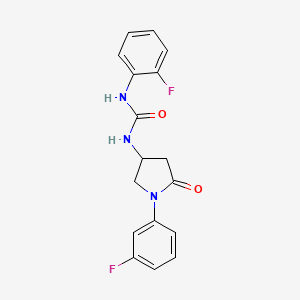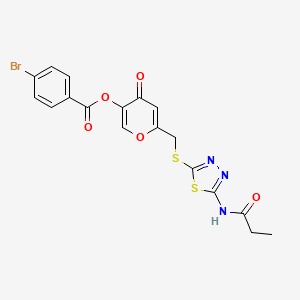![molecular formula C22H15ClN4O5 B2412460 2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethylphenyl)acetamide CAS No. 1112419-48-3](/img/structure/B2412460.png)
2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethylphenyl)acetamide” is a derivative of 4-amino-7,8-dimethoxy-5H-pyrimido[5,4-b]indole . These compounds resemble carbazeram and other pyridazino compounds with activity in the cardiovascular system .
Synthesis Analysis
The synthesis of these compounds involves the condensation of appropriate nitriles in a dry dioxane medium under a flow of HCl (g), which results in the corresponding 3,4-dihydro-5H-pyrimido[5,4-b]indol-4-ones .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of an electrodonor group in positions 7 and 8 and the presence of either a system which is rich in p electrons (furane ring) or an electrodonor group (dimethylamine) in position 2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are characterized by the use of toxic reagents such as POCl3 .Applications De Recherche Scientifique
Reactivities of Substituents
Understanding the reactivity of substituents linked to the ring carbon and nitrogen atoms is essential. Researchers investigate how different functional groups affect the compound’s stability, reactivity, and interactions with other molecules.
a. Anticancer Activity: Researchers have explored the compound’s effects on cancer cells. Its unique structure may interfere with cancer cell growth or induce apoptosis (programmed cell death). Further studies are needed to validate its efficacy.
b. Anti-inflammatory Properties: Inflammation plays a role in various diseases. The compound’s anti-inflammatory potential could be valuable for conditions like arthritis, autoimmune disorders, and cardiovascular diseases.
c. Neuroprotective Effects: Given its structural resemblance to certain neurotransmitters, investigations have focused on its neuroprotective properties. It may help prevent neurodegenerative diseases or enhance cognitive function.
d. Antimicrobial Activity: The compound’s sulfur-containing moiety suggests potential antimicrobial effects. Researchers have explored its activity against bacteria, fungi, and viruses.
e. Metabolic Disorders: Some studies suggest that this compound might modulate metabolic pathways. It could be relevant for conditions like diabetes, obesity, or metabolic syndrome.
f. Drug Delivery Systems: Due to its unique structure, the compound could serve as a scaffold for drug delivery systems. Researchers investigate its compatibility with nanoparticles or liposomes for targeted drug delivery.
g. Pharmacokinetics and Toxicity: Understanding how the compound is metabolized, distributed, and eliminated in the body is crucial. Additionally, assessing its toxicity profile ensures safe use in potential therapies.
Mécanisme D'action
These compounds possess inotropic activity, with a complementary effect on the inhibition of different CGI-PDE . The most active compounds also possess activity as vasodilators . Some of these new compounds inhibit blood platelet aggregation induced by ADP and AA and are active as inhibitors of human platelet PDEs .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O5/c23-15-4-1-13(2-5-15)21-25-22(32-26-21)14-3-8-20(29)27(10-14)11-19(28)24-16-6-7-17-18(9-16)31-12-30-17/h1-10H,11-12H2,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCFOOJGGUIVFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C=CC3=O)C4=NC(=NO4)C5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



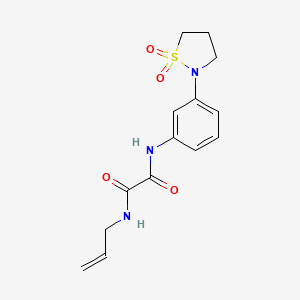
![Ethyl 2-[7-[benzyl(methyl)carbamoyl]-4-oxo-3-pentylquinazolin-2-yl]sulfanylacetate](/img/structure/B2412384.png)
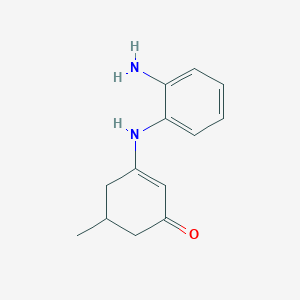
![6-chloro-2-(2-{[(4-chlorobenzoyl)oxy]imino}propyl)-5-morpholino-3(2H)-pyridazinone](/img/structure/B2412387.png)
![1-(4-Chlorophenyl)-2-[(5-iodo-2,6-dimethyl-4-pyrimidinyl)oxy]-1-ethanone](/img/structure/B2412388.png)
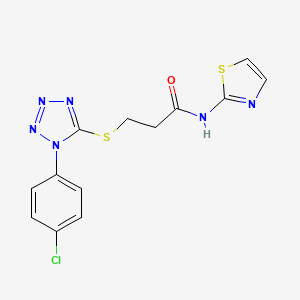

![2-[1-Acetyl-5-(2-methylphenyl)-2-pyrazoline-3-yl]phenol](/img/structure/B2412394.png)
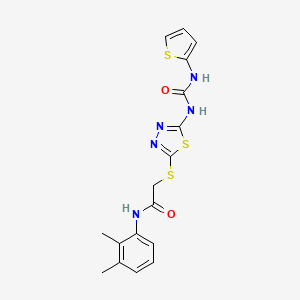
![2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2412396.png)
